Potassium phthalimide-15N
Overview
Description
Potassium phthalimide-15N: is a chemical compound with the formula C8H4K15NO2 . It is the potassium salt of phthalimide, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is often used in organic synthesis and research due to its unique properties and applications .
Mechanism of Action
Target of Action
Potassium Phthalimide-15N is a chemical compound used in various applications, including organic synthesis reactions .
Mode of Action
It is known to be used as a catalyst in organic synthesis reactions , suggesting it may interact with other compounds to speed up chemical reactions.
Biochemical Pathways
As a catalyst in organic synthesis reactions, it likely interacts with various biochemical pathways depending on the specific reaction it is involved in .
Result of Action
As a catalyst, it likely facilitates chemical reactions without undergoing permanent changes itself .
Action Environment
This compound is a solid that is soluble in water but insoluble in ethanol and acetone . It is stable under normal conditions . The compound can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, avoiding skin contact or inhalation . Its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phthalimide-15N can be synthesized by reacting phthalimide-15N with potassium hydroxide in ethanol. The reaction involves dissolving phthalimide-15N in hot ethanol and then adding a solution of potassium hydroxide in ethanol. The desired product precipitates out of the solution .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Potassium phthalimide-15N is commonly used in the Gabriel synthesis to produce primary amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to release phthalimide-15N and potassium ions.
Common Reagents and Conditions:
Alkyl Halides: Used in the Gabriel synthesis to form N-alkylphthalimide-15N.
Hydrazine: Used to liberate the primary amine from the N-alkylphthalimide-15N.
Major Products Formed:
Primary Amines: Formed through the Gabriel synthesis.
Phthalhydrazide: Formed as a byproduct when hydrazine is used in the Gabriel synthesis.
Scientific Research Applications
Chemistry: Potassium phthalimide-15N is widely used in the synthesis of primary amines through the Gabriel synthesis. It serves as a precursor in various organic reactions and is valuable in studying reaction mechanisms involving nitrogen atoms .
Biology and Medicine: The isotopic labeling with nitrogen-15 makes it useful in biological studies, particularly in tracing nitrogen pathways in metabolic processes. It is also used in the synthesis of labeled compounds for medical imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role in the synthesis of primary amines makes it a valuable intermediate in the manufacture of various chemical products .
Comparison with Similar Compounds
Phthalimide: The parent compound of potassium phthalimide-15N, used in similar synthetic applications.
Naphthalimide: Another imide compound with similar reactivity but different structural properties.
Uniqueness: this compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving nitrogen tracking and metabolic studies. This isotopic labeling provides distinct advantages in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Properties
IUPAC Name |
potassium;isoindol-2-ide-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-DLBIPZKSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456153 | |
Record name | Potassium phthalimide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53510-88-6 | |
Record name | Potassium phthalimide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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